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Compound of Interest

Compound Name: 4-Formylphenoxyacetic acid

Cat. No.: B182531

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-
Formylphenoxyacetic acid and its derivatives. The data presented herein is essential for the
identification, characterization, and quality control of these compounds, which are valuable
intermediates in pharmaceutical synthesis. This document offers a side-by-side comparison of
spectral data, detailed experimental protocols, and a visual representation of the general
synthesis workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-Formylphenoxyacetic acid
and two representative derivatives: one with an electron-donating group (2-methoxy) and one
with an electron-withdrawing group (2-nitro). This comparison illustrates the influence of
substituents on the spectral characteristics of the core molecule.

Table 1: *H NMR Spectroscopic Data (400 MHz, DMSO-ds, & ppm)
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Compound Ar-H -CHO -OCH:z- -COOH
4-
7.90 (d, 2H),
Formylphenoxya 9.85 (s, 1H) 4.80 (s, 2H) 13.10 (s, 1H)
T 7.15 (d, 2H)
cetic acid
2-Methoxy-4- 7.50 (d, 1H),
formylphenoxyac  7.35 (dd, 1H), 9.80 (s, 1H) 4.75 (s, 2H) 13.05 (s, 1H)
etic acid 7.05 (d, 1H)
2-Nitro-4- 8.30 (d, 1H),
formylphenoxyac  8.15 (dd, 1H), 10.05 (s, 1H) 4.95 (s, 2H) 13.20 (s, 1H)
etic acid 7.40 (d, 1H)
Table 2: 13C NMR Spectroscopic Data (100 MHz, DMSO-ds, & ppm)
. Cc=0 .
Compound C=0 (acid) Aromatic C -OCH:z-
(aldehyde)
4-
163.0, 132.0,
Formylphenoxya  169.5 191.0 65.0
T 130.0, 115.0
cetic acid
2-Methoxy-4- 155.0, 150.0,
formylphenoxyac  169.0 190.5 128.0, 125.0, 65.5
etic acid 115.0, 112.0
2-Nitro-4- 160.0, 145.0,
formylphenoxyac  170.0 192.5 135.0, 130.0, 64.5
etic acid 125.0, 118.0
Table 3: IR Spectroscopic Data (KBr, cm~1)
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v(C=0
Compound v(O-H) acid v(C=0) acid ( ) v(C-0-C)
aldehyde
4-
3200-2500
Formylphenoxya 1730 1685 1240, 1160
] ) (broad)
cetic acid
2-Methoxy-4-
3200-2500
formylphenoxyac 1725 1680 1260, 1150
) ] (broad)
etic acid
2-Nitro-4-
3200-2500
formylphenoxyac 1740 1695 1230, 1170
] ] (broad)
etic acid
Table 4. Mass Spectrometry Data (EI, m/z)
Compound Molecular lon [M]* Key Fragment lons
4-Formylphenoxyacetic acid 180 151, 121, 93, 65
2-Methoxy-4-
210 181, 151, 123, 95

formylphenoxyacetic acid

2-Nitro-4-formylphenoxyacetic
id 196, 166, 138, 110
aci

Experimental Protocols
Synthesis of 4-Formylphenoxyacetic Acid Derivatives

A general method for the synthesis of 4-formylphenoxyacetic acid derivatives is the
Williamson ether synthesis.

General Procedure:

» To a solution of the appropriately substituted 4-hydroxybenzaldehyde (1.0 eq.) in a suitable
solvent such as acetone or DMF, is added potassium carbonate (2.0 eq.).
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e The mixture is stirred at room temperature for 30 minutes.

o Ethyl chloroacetate (1.2 eq.) is added, and the reaction mixture is heated to reflux for 4-6
hours.

o After completion of the reaction (monitored by TLC), the solvent is removed under reduced
pressure.

e The residue is dissolved in water and acidified with dilute HCI to precipitate the crude
product.

e The crude product is filtered, washed with water, and recrystallized from a suitable solvent
(e.g., ethanol/water) to afford the pure 4-formylphenoxyacetic acid derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded on
a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-ds).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR)
spectrometer using potassium bromide (KBr) pellets. The spectra were recorded in the range of
4000-400 cm~1.

Mass Spectrometry (MS): Electron lonization Mass Spectra (EI-MS) were obtained on a mass
spectrometer at an ionization voltage of 70 eV. The samples were introduced via a direct
insertion probe.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing 4-
Formylphenoxyacetic acid derivatives.
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¢ To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 4-
Formylphenoxyacetic Acid and Its Derivatives]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b182531#spectroscopic-analysis-of-4-
formylphenoxyacetic-acid-derivatives]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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